Ethyl 5-iodo-6-methoxypicolinate
CAS No.:
Cat. No.: VC20366319
Molecular Formula: C9H10INO3
Molecular Weight: 307.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10INO3 |
|---|---|
| Molecular Weight | 307.08 g/mol |
| IUPAC Name | ethyl 5-iodo-6-methoxypyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H10INO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 |
| Standard InChI Key | CRYCCRKYKDUBDG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=C(C=C1)I)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
Ethyl 5-iodo-6-methoxypicolinate belongs to the picolinate family, which are pyridine derivatives substituted with carboxylic acid esters. The iodine atom at the 5-position introduces significant steric and electronic effects, enhancing its utility in cross-coupling reactions. The methoxy group at the 6-position further modulates electronic density, influencing both reactivity and solubility. The ethyl ester group at the 2-position contributes to the compound’s lipophilicity, a critical factor in drug design.
The compound’s IUPAC name is ethyl 5-iodo-6-methoxypyridine-2-carboxylate, and its SMILES representation is CCOC(=O)C1=NC(=C(C=C1)I)OC . A comparative analysis with analogs reveals distinct properties:
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for ethyl 5-iodo-6-methoxypicolinate is sparse in publicly available literature, computational models predict distinct signals. For instance:
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NMR: The methoxy group () is expected to resonate near 3.9–4.1 ppm, while the ethyl ester’s methylene protons () would appear as a quartet at 4.3–4.5 ppm.
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NMR: The carbonyl carbon () of the ester group typically resonates near 165–170 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 5-iodo-6-methoxypicolinate typically involves halogenation of a precursor picolinate. A common route proceeds as follows:
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Starting Material: Ethyl 6-methoxypicolinate is treated with (NIS) in the presence of a Lewis acid catalyst (e.g., ) to introduce iodine at the 5-position.
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Reaction Conditions: Conducted under inert atmosphere (e.g., argon) at 0–25°C for 12–24 hours.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields the pure product .
Key challenges include controlling regioselectivity and minimizing diiodination byproducts. Alternative methods employ palladium-catalyzed coupling reactions, though these are less cost-effective for large-scale production.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and safety. A representative protocol includes:
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Catalyst Optimization: Using instead of reduces reaction time by 30%.
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Solvent Recovery: Ethyl acetate is recycled via distillation, minimizing waste .
Physical and Chemical Properties
Thermodynamic Stability
Ethyl 5-iodo-6-methoxypicolinate exhibits moderate thermal stability, with decomposition observed above 150°C . Its melting point remains undocumented, though analogs like ethyl 5-chloro-6-methoxypicolinate melt at 89–91°C , suggesting similar behavior.
Solubility and Lipophilicity
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates.
Biological Activities and Applications
Role in Organic Synthesis
The iodine atom’s polarizability makes this compound valuable in:
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Suzuki-Miyaura Coupling: Forms biaryl structures central to pharmaceutical agents.
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Nucleophilic Aromatic Substitution: Reacts with amines or thiols to generate diverse heterocycles .
| Parameter | Value/Classification | Source |
|---|---|---|
| Signal Word | Warning | |
| Precautionary Statements | P280, P305+P351+P338 | |
| Storage Conditions | 2–8°C in airtight container |
Exposure Mitigation
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
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Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Comparative Analysis with Analogous Compounds
Reactivity Trends
Iodine’s larger atomic radius compared to chlorine or bromine enhances leaving-group ability, making ethyl 5-iodo-6-methoxypicolinate 10–100× more reactive in SNAr reactions. For example:
| Reaction | Relative Rate (I:Br:Cl) |
|---|---|
| Nitro-group displacement | 1:0.3:0.1 |
| Thiol substitution | 1:0.5:0.2 |
Cost-Benefit Considerations
Despite its reactivity, the iodine variant’s higher molecular weight (307.09 vs. 215.63 g/mol for chloro-analog ) increases per-kilogram costs by ~40%, limiting industrial use to high-value applications.
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